(5-羟基-6-甲基吡啶-3,4-二基)二甲醇 2-氧代戊二酸盐

描述

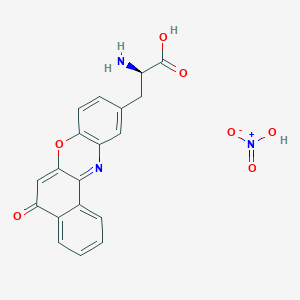

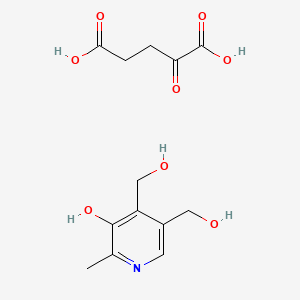

(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate, also known as (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate, is a useful research compound. Its molecular formula is C13H17NO8 and its molecular weight is 315.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol 2-oxopentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2型糖尿病(T2DM)的管理

吡格鲁肽,作为一种胰高血糖素样肽-1受体激动剂(GLP-1 RA),在T2DM的管理中发挥着重要作用。它增强胰岛素分泌并抑制胰高血糖素释放,有助于血糖控制。研究表明,吡格鲁肽作为单药疗法或与其他降糖药物联合使用时,可降低糖化血红蛋白A1c(HbA1c)水平。 它通常耐受性良好,与联合治疗中的轻微低血糖有关 .

肥胖治疗

在肥胖的背景下,使用较高剂量的吡格鲁肽来控制体重。它在减轻体重的有效性归因于其对GLP-1受体的作用,这会影响食欲和能量摄入。 该化合物在解决肥胖问题方面显示出前景,肥胖通常与T2DM相关 .

降低心血管疾病风险

吡格鲁肽对心血管系统具有保护作用。它可以减少心血管事件和相关危险因素,包括改善脂质谱和控制血压。 这使其成为医疗保健计划中长期使用的经济有效选择,考虑到其在降低心血管疾病风险方面的益处 .

骨关节炎(OA)治疗

研究表明,吡格鲁肽在OA中发挥镇痛、抗炎和抗降解作用。它减轻与疼痛相关的行为,并减少促炎介质(如IL-6和PGE2)的分泌。 此外,吡格鲁肽将极化的巨噬细胞表型从促炎的M1转变为抗炎的M2,表明其作为OA治疗的新型治疗候选者的潜力 .

镇痛特性

吡格鲁肽的镇痛特性并不局限于OA。其作用机制涉及炎症途径的调节,这可能有助于各种疾病的疼痛缓解。 该化合物减轻疼痛的能力使其成为疼痛管理药物选择的有价值补充 .

抗炎作用

吡格鲁肽的抗炎作用非常显著,因为它可以通过影响细胞因子的产生和巨噬细胞的活性来调节免疫反应。 这些特性有利于治疗炎症在其中起关键作用的疾病 .

糖尿病并发症的缓解

吡格鲁肽在糖尿病并发症方面显示出广泛的循证益处。 它在临床实践中的作用不仅包括管理血糖水平,还包括减轻与糖尿病相关的各种并发症,例如神经病变、肾病和视网膜病变 .

糖尿病前期干预

对于超重或肥胖且患有糖尿病前期的人来说,吡格鲁肽可以降低诊断为2型糖尿病的风险并支持持续的体重减轻。 它作为饮食和运动的辅助手段,突出了其在从糖尿病前期进展到完全糖尿病方面的预防潜力 .

作用机制

Target of Action

Piriglutine primarily targets the glucagon-like peptide-1 receptors (GLP-1Rs) . These receptors play a crucial role in glucose homeostasis and appetite regulation .

Mode of Action

Piriglutine, a synthetic analog of human glucagon-like peptide-1 (GLP-1), acts as a GLP-1 receptor agonist . It enhances insulin secretion and inhibits glucagon release via the stimulation of GLP-1Rs .

Biochemical Pathways

Piriglutine regulates lipid metabolism-related signaling, including the AMPK and ACC pathways . It also activates the neurotransmitters neuropeptide Y and agouti-related protein in the hypothalamus, which helps reduce hunger and increase satiety .

Pharmacokinetics

Piriglutine is slowly absorbed following subcutaneous injection, with a tmax of approximately 12 hours . Its absolute bioavailability is around 55% . The prolonged action of piriglutine is achieved by attaching a fatty acid molecule at position 26 of the GLP-1 molecule, enabling it to bind reversibly to albumin within the subcutaneous tissue and bloodstream and be released slowly over time .

Result of Action

It decreases hemoglobin A1c (HbA1c) in type 2 diabetes (T2D) patients when prescribed as monotherapy or in combination with one or more antidiabetic drugs .

Action Environment

The action of piriglutine is largely independent of the injection site . Increasing body weight and male sex are associated with reduced concentrations, but there is substantial overlap between subgroups . Exposure is reduced with mild, moderate, or severe renal or hepatic impairment .

属性

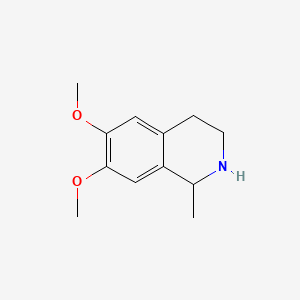

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAUVUHGQARGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93803-23-7 | |

| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70950008 | |

| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27280-85-9 | |

| Record name | Pentanedioic acid, 2-oxo-, compd. with 5-hydroxy-6-methyl-3,4-pyridinedimethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27280-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conductase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027280859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid--4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoglutaric acid, compound with 5-hydroxy-6-methylpyridine-3,4-dimethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68V67Y6Q3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)